![molecular formula C13H19FN2O2 B1463104 1-(4-Fluorophenyl)piperidin-4-amine CAS No. 164721-12-4](/img/structure/B1463104.png)
1-(4-Fluorophenyl)piperidin-4-amine
Overview
Description
1-(4-Fluorophenyl)piperidin-4-amine is a compound with the CAS Number: 164721-12-4 . It belongs to the piperidine family of compounds, which are derivatives of piperidine, a cyclic secondary amine. In its simplest form, it is composed of a benzene ring with a fluorine atom attached to the fourth carbon, and a piperidine ring attached to the nitrogen atom.
Molecular Structure Analysis
The molecular weight of 1-(4-Fluorophenyl)piperidin-4-amine is 194.25 . It has a simple molecular structure, with a benzene ring attached to a piperidine ring.Physical And Chemical Properties Analysis
1-(4-Fluorophenyl)piperidin-4-amine is a liquid at room temperature . It has a density of 1.119g/cm3 and a boiling point of 310.5ºC at 760 mmHg .Scientific Research Applications
Anticancer Applications
Piperidine derivatives, such as “1-(4-Fluorophenyl)piperidin-4-amine”, are being utilized in different ways as anticancer agents .
Antiviral Applications
Piperidine derivatives are also used as antiviral agents .
Antimalarial Applications
Piperidine derivatives are used in the development of new antimalarials. This includes screening of synthetic molecules generated using medicinal chemistry, chemical modification of existing antimalarials, development of hybrid molecules with a combination of suitable pharmacochemical properties .
Antimicrobial and Antifungal Applications
Piperidine derivatives are used as antimicrobial and antifungal agents .
Antihypertension Applications
Piperidine derivatives are used as antihypertension agents .
Analgesic and Anti-inflammatory Applications
Piperidine derivatives are used as analgesic and anti-inflammatory agents .
Anti-Alzheimer and Antipsychotic Applications
Piperidine derivatives are used as anti-Alzheimer and antipsychotic agents .
Safety and Hazards
Future Directions
Piperidine derivatives, including 1-(4-Fluorophenyl)piperidin-4-amine, have shown potential in various therapeutic applications, including as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, and analgesic agents . Further exploration of the core structure using chemistry approaches and biological screening may yield important leads .
Mechanism of Action
Target of Action
It is known that piperidine derivatives can interact with a variety of biological targets, including receptors, enzymes, and ion channels .
Mode of Action
It is known that the compound’s interaction with its targets can lead to changes in cellular processes .
Biochemical Pathways
Piperidine derivatives have been shown to have antiplasmodial activity, suggesting they may affect pathways related to the life cycle of the plasmodium parasite .
Pharmacokinetics
The compound’s molecular weight (19425) suggests it may have good bioavailability .
Result of Action
Structurally similar piperidine derivatives have been shown to inhibit the growth of plasmodium falciparum, a parasite that causes malaria .
properties
IUPAC Name |
1-(4-fluorophenyl)piperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2/c12-9-1-3-11(4-2-9)14-7-5-10(13)6-8-14/h1-4,10H,5-8,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMQCQUHBXFHCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40599266 | |
Record name | 1-(4-Fluorophenyl)piperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40599266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
164721-12-4 | |
Record name | 1-(4-Fluorophenyl)piperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40599266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-fluorophenyl)piperidin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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